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molecular formula C9H8ClF4NO B8573093 2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride

2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride

Cat. No. B8573093
M. Wt: 257.61 g/mol
InChI Key: MWAREVYCFWUDTM-UHFFFAOYSA-N
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Patent
US08093383B2

Procedure details

Add methenamine (1.10 equiv; 231.55 mmoles; 32.46 g) to a solution of 4-fluoro-3-(trifluoromethyl)phenacyl bromide (60.00 g 1.00 equiv; 210.50 mmoles) in ethyl acetate (450 mL; 4.60 moles). Stir the mixture at room temperature overnight. Remove the solvent in vacuo and triturate the solid in MTBE. Filter and dry under reduced pressure. Add ethanol (450 mL; 7.73 moles), followed by hydrogen chloride (150 mL; 8.30 equiv; 1.75 moles) and stir the mixture at room temperature overnight. Remove the solvent in vacuo and dry the solid in vacuo at 50° C. for a week to obtain 2-Amino-1-(4-fluoro-3-trifluoromethyl-phenyl)-ethanone hydrochloride (54.23 g; 100% yield) as a white solid.
Quantity
32.46 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1N2CN3[CH2:10][N:4](C2)CN1C3.[F:11][C:12]1[CH:21]=[CH:20][C:15]([C:16](=[O:19])CBr)=[CH:14][C:13]=1[C:22]([F:25])([F:24])[F:23].C(OCC)(=O)C.C(O)C.[ClH:35]>>[ClH:35].[NH2:4][CH2:10][C:16]([C:15]1[CH:20]=[CH:21][C:12]([F:11])=[C:13]([C:22]([F:25])([F:23])[F:24])[CH:14]=1)=[O:19] |f:5.6|

Inputs

Step One
Name
Quantity
32.46 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
60 g
Type
reactant
Smiles
FC1=C(C=C(C(CBr)=O)C=C1)C(F)(F)F
Name
Quantity
450 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
450 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
triturate the solid in MTBE
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
dry under reduced pressure
STIRRING
Type
STIRRING
Details
stir the mixture at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
dry the solid in vacuo at 50° C. for a week

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.NCC(=O)C1=CC(=C(C=C1)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 54.23 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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